molecular formula C17H16N10O B2673670 N-Methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-1H-1,2,4-triazole-5-carboxamide CAS No. 2379986-53-3

N-Methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-1H-1,2,4-triazole-5-carboxamide

Cat. No. B2673670
CAS RN: 2379986-53-3
M. Wt: 376.384
InChI Key: HOLITJMJGCKWMC-UHFFFAOYSA-N
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Description

“N-Methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-1H-1,2,4-triazole-5-carboxamide” is a complex organic compound. It is part of the triazole family, which are known for their diverse pharmacological activities . Triazoles can react with various elements and compounds, as demonstrated by their reaction with europium under solvothermal conditions in pyridine .


Synthesis Analysis

The synthesis of compounds similar to the one has been the subject of extensive research . For instance, the synthesis of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives has been explored, with a focus on their diverse pharmacological activities . The synthesis of these compounds involves the use of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .


Molecular Structure Analysis

The molecular structure of this compound is likely complex, given its composition. It belongs to the triazole family, which is known for its ability to manifest substituents around a core scaffold in defined three-dimensional representations . The structure of these compounds is often determined using spectral data and elemental analyses .


Chemical Reactions Analysis

Triazoles are known to undergo various chemical reactions. For instance, they can react with europium under solvothermal conditions in pyridine . Additionally, compounds with a 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine nucleus have been shown to exhibit a wide range of applications as synthetic intermediates and promising pharmaceuticals .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined through various analytical techniques, such as IR absorption spectra and 1H-NMR spectrum . These techniques can provide information about the presence of certain groups and the structure of the compound .

Future Directions

The future research directions for this compound could involve further exploration of its synthesis, structure, and pharmacological activities. There is also potential for the development of new biologically active entities for the rational design and development of new target-oriented drugs .

properties

IUPAC Name

N-methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-1H-1,2,4-triazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N10O/c1-25(17(28)15-19-10-20-22-15)12-8-26(9-12)14-5-4-13-21-23-16(27(13)24-14)11-3-2-6-18-7-11/h2-7,10,12H,8-9H2,1H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOLITJMJGCKWMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=NN3C(=NN=C3C4=CN=CC=C4)C=C2)C(=O)C5=NC=NN5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N10O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-N-{1-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}-1H-1,2,4-triazole-3-carboxamide

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